

Hexanenitrile CAS number 628-73-9

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Compound of Interest

Compound Name: Hexanenitrile

Cat. No.: B147006

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Chemical and Physical Properties

Hexanenitrile is a colorless liquid with a molecular formula of $C_6H_{11}N$. It is characterized by a six-carbon chain with a terminal nitrile functional group. This structure imparts moderate polarity, making it soluble in organic solvents like ethanol and ether, with limited solubility in water.^[1]

Property	Value	References
Molecular Formula	$C_6H_{11}N$	^[2] ^[3]
Molecular Weight	97.16 g/mol	^[2] ^[3]
CAS Number	628-73-9	^[3]
Appearance	Colorless liquid	^[1]
Melting Point	-80 °C to -80.3 °C	^[1] ^[4] ^[5]
Boiling Point	161-164 °C	^[1] ^[4] ^[5]
Density	0.809 g/mL at 25 °C	^[1] ^[4]
Refractive Index (n _{20/D})	1.406	^[1] ^[4]
Flash Point	43 °C (109.4 °F) - closed cup	^[1] ^[6]
Vapor Pressure	2.85 mmHg	^[2]
Solubility	Soluble in ethanol and ether; very slightly soluble in water. ^[1]	^[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **hexanenitrile**.

Spectroscopy	Key Features
^1H NMR	Spectral data available. [7] [8]
^{13}C NMR	Spectral data available. [8] [9]
IR Spectroscopy	Key peaks can be observed for the $\text{C}\equiv\text{N}$ and C-H bonds. [2] [8] [10]
Mass Spectrometry	Molecular ion peak at $m/z = 97$. [2] [11]

Synthesis of Hexanenitrile

Hexanenitrile can be synthesized through various methods, with two common laboratory-scale procedures being the nucleophilic substitution of a haloalkane and the dehydration of an amide.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

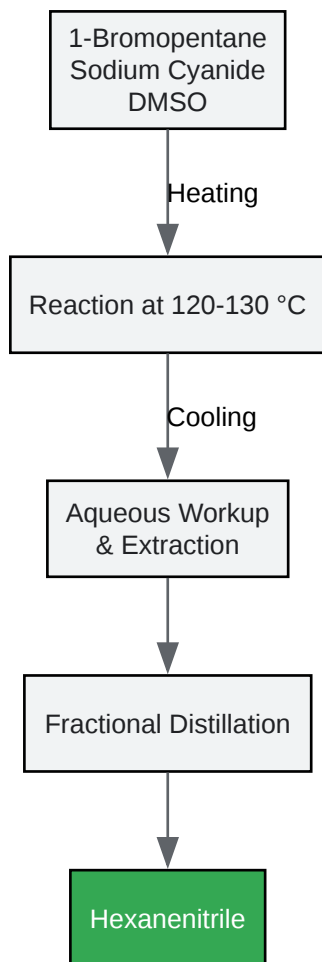
This method involves the reaction of a 1-halopentane with an alkali metal cyanide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[\[4\]](#)[\[12\]](#) The following protocol is adapted from a similar synthesis of valeronitrile.[\[12\]](#)

Experimental Protocol:

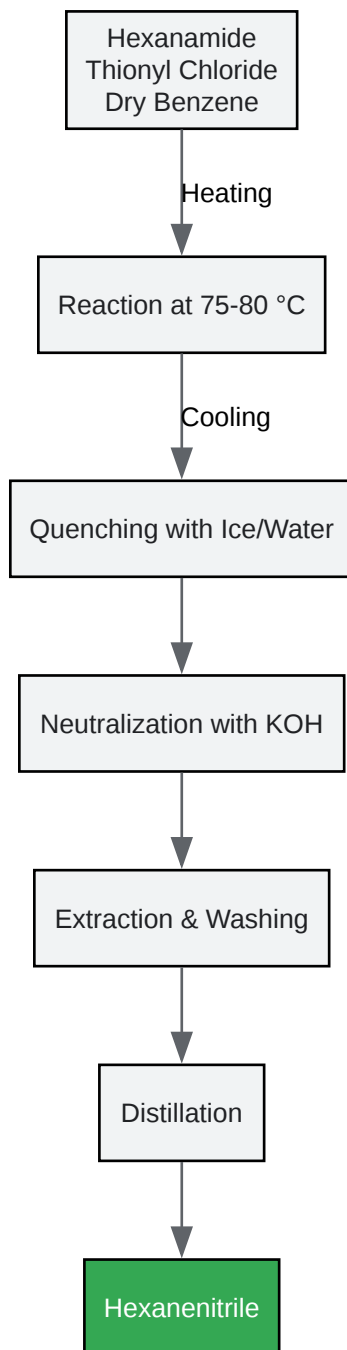
- Materials: 1-bromopentane, sodium cyanide, dimethyl sulfoxide (DMSO).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
 - Heat the mixture to 90-100 °C with stirring.

- Slowly add 1-bromopentane (1.0 equivalent) to the heated suspension over 1-2 hours.
- After the addition is complete, maintain the reaction mixture at 120-130 °C and monitor the reaction progress by TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent by rotary evaporation and purify the crude **hexanenitrile** by fractional distillation.

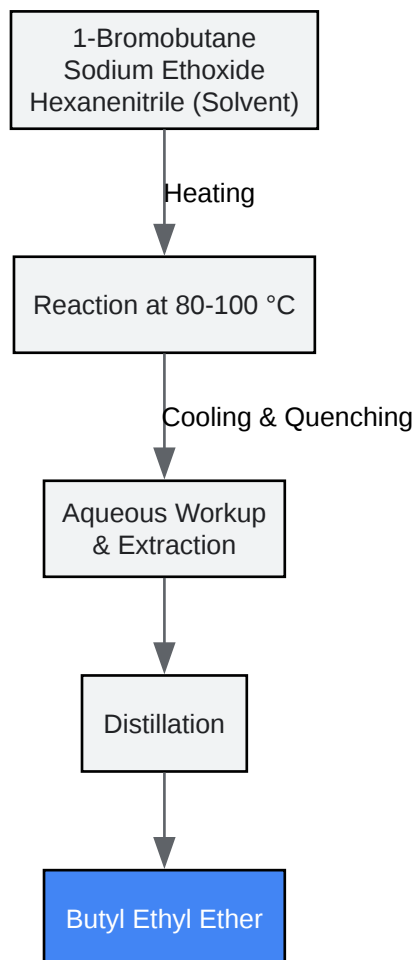
Workflow for Hexanenitrile Synthesis via Nucleophilic Substitution



Workflow for Hexanenitrile Synthesis via Dehydration



Workflow for Ether Synthesis using Hexanenitrile as Solvent



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